

Application Notes and Protocols for Palladium-Catalyzed Asymmetric Allylic Alkylation with sSPhos

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Compound of Interest		
Compound Name:	sSPhos	
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These application notes provide a detailed protocol for the use of the chiral ligand **sSPhos**, specifically as its tetrabutylammonium salt, in palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful tool for the enantioselective formation of C-C bonds. The methodologies outlined are based on established research and are intended to guide researchers in setting up and optimizing these reactions.

Overview and Advantages

The palladium-catalyzed asymmetric allylic alkylation is a cornerstone of modern organic synthesis. The choice of ligand is critical for achieving high enantioselectivity. **sSPhos**, a commercially available, air-stable phosphine ligand, has emerged as a highly effective choice for this transformation.[1][2] When used as its tetrabutylammonium salt, (R)-**sSPhos** promotes high levels of asymmetric induction in the reaction of various nucleophiles with allylic electrophiles.[1][3][4]

A key advantage of the **sSPhos** ligand in this context is that the high enantioselectivity is believed to arise from the steric bulk around the sulfonate group, rather than from attractive noncovalent interactions.[3][4][5] This provides a distinct mechanism for stereoinduction compared to other specialized ligands.



Reaction Principle and Catalytic Cycle

The reaction proceeds via a catalytic cycle involving the formation of a π -allyl palladium intermediate. The chiral **sSPhos** ligand, coordinated to the palladium center, creates a chiral environment that directs the nucleophilic attack to one of the two enantiotopic termini of the π -allyl complex, leading to the formation of the enantioenriched product.

Below is a diagram illustrating the generally accepted catalytic cycle for this reaction.

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